molecular formula C13H10BrNO2 B1370955 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid CAS No. 1020718-68-6

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid

Cat. No.: B1370955
CAS No.: 1020718-68-6
M. Wt: 292.13 g/mol
InChI Key: NMSVGDOJIZPXLH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine, followed by coupling with a methylbenzoic acid derivative. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromopyridinyl group is known to enhance binding affinity to target proteins, thereby increasing the compound’s potency .

Comparison with Similar Compounds

Similar compounds to 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid include:

The uniqueness of this compound lies in its combination of the bromopyridinyl and methylbenzoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSVGDOJIZPXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650598
Record name 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-68-6
Record name 4-(6-Bromopyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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